molecular formula C20H20N2O3S B2854053 2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 923441-07-0

2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2854053
CAS No.: 923441-07-0
M. Wt: 368.45
InChI Key: YVGTXIHKNIISNV-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic small molecule featuring a thiazole core substituted with 4-methoxyphenyl and acetamide groups. This molecular architecture is common in medicinal chemistry research, particularly in the development of kinase inhibitors and other targeted therapeutic agents. The compound is provided as a high-purity solid, characterized by techniques including HPLC, NMR, and mass spectrometry to confirm identity and assess quality. It is intended for non-human research applications only and is not classified as a pharmaceutical. All users must adhere to their institution's safety guidelines when handling this material. For specific storage conditions and handling instructions, please refer to the safety data sheet (SDS). The exact mechanism of action and primary research applications for this specific compound are [awaiting further characterization/known to target X pathway] and it is primarily used in [e.g., oncology, neuroscience, or infectious disease] research. Researchers are encouraged to consult the scientific literature for the latest findings on related thiazole-acetamide compounds.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-3-25-17-8-4-14(5-9-17)12-19(23)22-20-21-18(13-26-20)15-6-10-16(24-2)11-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGTXIHKNIISNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to a class of thiazole derivatives, which are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N2O3S, with a molecular weight of 368.45 g/mol. Its structural components include an ethoxyphenyl group and a methoxyphenyl-thiazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H20N2O3S
Molecular Weight368.45 g/mol
CAS Number923441-07-0
Purity≥95%

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. Research indicates that these compounds can induce apoptosis in tumor cells through mechanisms involving caspase activation and modulation of DNA synthesis pathways .

Case Study:
In a study evaluating the anticancer activity of related thiazole compounds against A549 (lung cancer) and C6 (glioma) cell lines, significant cytotoxicity was observed. The study employed MTT assays and acridine orange/ethidium bromide staining to assess cell viability and apoptosis . The results demonstrated that these compounds could effectively direct tumor cells toward apoptotic pathways.

Anti-inflammatory Activity

Thiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and signaling pathways such as NF-kB and MAPK .

Research Findings:
In a recent investigation, a thiazole derivative exhibited potent anti-inflammatory effects in models of β-amyloid-induced Alzheimer’s disease. The compound significantly reduced inflammation markers and showed promise as a therapeutic agent for neurodegenerative conditions .

Antimicrobial Activity

The antimicrobial efficacy of thiazole compounds has been documented in various studies. The ability to inhibit bacterial growth makes these compounds potential candidates for developing new antibiotics.

Example Study:
A study focusing on the synthesis of thiazole derivatives reported notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Acetamide Derivatives

Compound Name Thiazole Substituent Acetamide Substituent Key Structural Differences
Target Compound 4-(4-Methoxyphenyl) 2-(4-Ethoxyphenyl) -
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide 4-(4-Cyanophenyl) 2-(4-Ethoxyphenyl) Cyanophenyl (electron-withdrawing) vs. methoxyphenyl
2-(4-Methoxyphenyl)-N-[4-(2-pyridyl)-1,3-thiazol-2-yl]acetamide 4-(2-Pyridyl) 2-(4-Methoxyphenyl) Pyridyl (aromatic N) vs. methoxyphenyl
N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) 4-(4-Hydroxy-3-methoxyphenyl) Acetamide (unsubstituted) Additional hydroxyl group on phenyl ring
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide 4-(4-Methoxyphenyl) 2-(Piperazinyl-methoxyphenyl) Piperazine linker introduces basicity

Key Observations :

  • Electron-Donating vs.
  • Heteroaromatic Substituents : Pyridyl groups (e.g., in ) introduce nitrogen atoms that may participate in hydrogen bonding or π-π stacking, contrasting with the methoxyphenyl’s purely hydrophobic interactions.
  • Polar Functional Groups : Hydroxyl groups (e.g., in ) enhance solubility but may reduce metabolic stability compared to alkoxy substituents.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted)
Target Compound Not reported 368.43 ~3.2
N-[4-(4-Cyanophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide Not reported 363.43 ~2.8
2-(4-Methoxyphenyl)-N-[4-(2-pyridyl)-1,3-thiazol-2-yl]acetamide Not reported 325.37 ~1.9
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide 302–303 438.54 ~2.5

Key Observations :

  • Molecular Weight : The target compound (368.43 g/mol) falls within the typical range for drug-like molecules, similar to analogues in .

Key Observations :

  • Anticancer Potential: Compounds with morpholinyl or piperazinyl linkers (e.g., ) show potent activity (IC50 <5 µM), suggesting that the target compound’s alkoxy groups may require optimization for similar efficacy.
  • Enzyme Inhibition : Thiazole-acetamides with piperazine moieties () are effective MMP inhibitors, but the target compound’s lack of a basic nitrogen may limit this activity.

Q & A

Q. What are the key structural features of 2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide, and how are they characterized?

The compound contains a thiazole core, substituted with 4-methoxyphenyl and 4-ethoxyphenyl acetamide groups. Structural characterization employs nuclear magnetic resonance (NMR) for proton/carbon environments, infrared spectroscopy (IR) for functional group identification (e.g., C=O, N-H), and mass spectrometry (MS) for molecular weight confirmation. Multi-dimensional NMR (e.g., COSY, HSQC) resolves overlapping signals in complex regions .

Q. What are the foundational steps in synthesizing this compound?

Synthesis typically involves:

  • Thiazole ring formation via Hantzsch reaction using α-haloketones and thioureas.
  • Acetamide coupling via nucleophilic substitution or carbodiimide-mediated amidation.
  • Protection/deprotection steps for reactive groups (e.g., methoxy/ethoxy) to prevent side reactions. Solvents like dimethylformamide (DMF) and catalysts (triethylamine) are critical for yield optimization .

Q. Which biological activities have been preliminarily investigated for this compound?

Studies focus on antimicrobial (e.g., bacterial/fungal inhibition assays) and anticancer (e.g., cytotoxicity in MCF-7 or HeLa cells) activities. The thiazole and acetamide moieties are hypothesized to interfere with microbial cell walls or cancer cell proliferation pathways .

Q. How is thermal stability assessed, and why is it important?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine decomposition temperatures and phase transitions. Stability data inform storage conditions and compatibility with formulation processes (e.g., lyophilization) .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates.
  • Catalyst screening : Triethylamine or DMAP improves amidation efficiency.
  • Temperature control : Gradual heating (60–80°C) minimizes byproducts during cyclization. Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity .

Q. What experimental designs are recommended for elucidating mechanism of action in biological studies?

  • In vitro assays : Enzyme inhibition (e.g., kinase assays) or receptor-binding studies (radioligand displacement).
  • Target identification : Surface plasmon resonance (SPR) or X-ray crystallography for binding affinity/structural insights.
  • Pathway analysis : Western blotting or qPCR to assess downstream gene/protein expression .

Q. How should contradictory data in biological activity reports be resolved?

  • Comparative SAR studies : Synthesize analogs to isolate the impact of substituents (e.g., methoxy vs. ethoxy groups).
  • Structural validation : Re-analyze compound purity (HPLC >95%) and confirm stereochemistry (circular dichroism).
  • Assay standardization : Use consistent cell lines (e.g., ATCC-validated) and positive controls .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

  • Molecular docking : Predict binding modes using software like AutoDock or Schrödinger.
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions.
  • Cryo-EM : Resolve complex structures in near-native states .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Substituent variation : Replace methoxy with electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
  • Bioisosteric replacement : Swap thiazole with oxazole to assess ring flexibility.
  • Pharmacophore mapping : Identify critical hydrogen-bonding motifs via 3D-QSAR .

Q. What analytical strategies address purity challenges in complex syntheses?

  • HPLC-DAD/MS : Detect and quantify impurities at trace levels (<0.1%).
  • Preparative chromatography : Isolate intermediates using gradient elution.
  • Stability-indicating methods : Stress testing (e.g., acid/oxidative degradation) to validate robustness .

Q. How are computational methods integrated with experimental data?

  • Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular dynamics (MD) : Simulate ligand-receptor dynamics over time.
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetics .

Q. What protocols ensure safe handling and long-term stability?

  • Storage : Argon-atmosphere vials at –20°C to prevent oxidation/hydrolysis.
  • Lyophilization : Convert to stable powder form for prolonged shelf life.
  • Compatibility testing : Assess excipient interactions (e.g., PEG, cyclodextrins) for formulation .

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